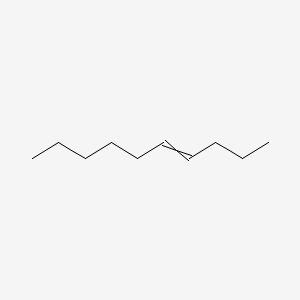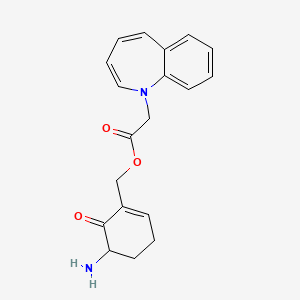
4-Decene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decene, also known as amyl nitrite, is a chemical compound with the formula C₅H₁₁ONO. It is a member of the alkyl nitrites family and is known for its vasodilatory properties. Amyl nitrite has been used medically to treat heart diseases such as angina and to treat cyanide poisoning . It is also used as a recreational drug due to its psychoactive effects .
Vorbereitungsmethoden
Amyl nitrite can be synthesized through the reaction of amyl alcohol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Amyl Alcohol: The nitrous acid is then reacted with amyl alcohol to produce amyl nitrite and water.
The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the decomposition of nitrous acid .
Analyse Chemischer Reaktionen
Amyl nitrite undergoes several types of chemical reactions, including:
Oxidation: Amyl nitrite can be oxidized to produce amyl nitrate.
Reduction: It can be reduced to amyl alcohol.
Substitution: Amyl nitrite can undergo substitution reactions where the nitrite group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include amyl nitrate and amyl alcohol.
Wissenschaftliche Forschungsanwendungen
Amyl nitrite has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds.
Biology: Amyl nitrite is used to study the effects of vasodilators on blood vessels and blood pressure.
Medicine: It has been used in the treatment of angina pectoris and cyanide poisoning.
Industry: Amyl nitrite is used as a solvent and in the manufacture of other chemicals, such as amyl acetate.
Wirkmechanismus
The primary mechanism of action of amyl nitrite involves the release of nitric oxide (NO), which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase in the smooth muscle cells of blood vessels, leading to the production of cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells and the dilation of blood vessels, thereby reducing blood pressure and alleviating angina symptoms .
Vergleich Mit ähnlichen Verbindungen
Amyl nitrite is similar to other alkyl nitrites, such as butyl nitrite and isobutyl nitrite. These compounds share similar vasodilatory properties and mechanisms of action. amyl nitrite is unique in its specific use for medical applications such as the treatment of angina and cyanide poisoning .
Similar Compounds
Butyl Nitrite: Another alkyl nitrite with similar vasodilatory properties.
Isobutyl Nitrite: Used recreationally and has similar effects to amyl nitrite.
Amyl Alcohol: The precursor to amyl nitrite, used in the synthesis process
Eigenschaften
IUPAC Name |
dec-4-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876156 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-18-0 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


